Ethoxy(propyl)amine hydrochloride chemical properties
Ethoxy(propyl)amine hydrochloride chemical properties
Title: Ethoxy(propyl)amine Hydrochloride (CAS 2270910-89-7): Chemical Properties, Reactivity, and Applications in Advanced Synthesis
Executive Summary
Ethoxy(propyl)amine hydrochloride, systematically known as O-Ethyl-N-propylhydroxylamine hydrochloride, is a highly specialized bifunctional N-alkoxy-N-alkylamine salt. In modern organic synthesis and drug discovery, it serves as a critical building block for constructing complex pharmacophores and customized Weinreb-type amides. By leveraging the "alpha-effect," this compound acts as a potent nucleophile despite its steric bulk. This technical guide details its physicochemical properties, reactivity logic, and provides field-proven, self-validating protocols for its application in synthetic workflows.
Chemical Identity & Physicochemical Properties
The free base of ethoxy(propyl)amine is prone to oxidation and environmental degradation. Supplying the compound as a hydrochloride salt protonates the secondary amine, rendering it an air-stable, easy-to-handle crystalline solid[1].
Table 1: Physicochemical Properties of Ethoxy(propyl)amine Hydrochloride
| Property | Value / Description |
| Chemical Name | O-Ethyl-N-propylhydroxylamine hydrochloride |
| CAS Number | 2270910-89-7[1] |
| Molecular Formula | C5H14ClNO (Salt) / C5H13NO (Free Base) |
| Molecular Weight | 139.62 g/mol [1] |
| Appearance | White to off-white crystalline powder |
| Structural Class | N-alkoxy-N-alkylamine hydrochloride |
| Storage Conditions | Inert atmosphere (N2/Ar), room temperature or 2-8°C, hygroscopic |
Structural Logic & Reactivity Profile
The synthetic utility of ethoxy(propyl)amine is driven by its unique electronic structure:
-
The Alpha-Effect: The adjacent oxygen atom possesses unshared electron pairs that repel the lone pair on the nitrogen atom. This repulsion raises the Highest Occupied Molecular Orbital (HOMO) of the nitrogen, making the secondary amine exceptionally nucleophilic. This allows it to efficiently attack electrophiles (like acyl chlorides) despite the steric hindrance introduced by the propyl and ethoxy chains.
-
Reactivity Logic: The compound readily undergoes nucleophilic acyl substitution. Once coupled to a carbonyl, the resulting N-alkoxy-N-alkyl amides can undergo controlled organometallic addition, or base-mediated homologative rearrangements where the N-O bond plays a pivotal role[2].
Logical flow of Ethoxy(propyl)amine reactivity from salt activation to ketone synthesis.
Applications in Drug Development & Synthesis
-
Customized Weinreb Amides: Traditional Weinreb amides utilize N,O-dimethylhydroxylamine to synthesize ketones from carboxylic acids without the risk of over-addition[3]. Substituting the standard reagent with ethoxy(propyl)amine produces a modified Weinreb-type amide[4]. The ethoxy and propyl groups provide greater steric bulk and significantly higher lipophilicity. This is highly advantageous when tuning the solubility of highly polar substrates or when the intermediate must be isolated via organic extraction.
-
Pharmacokinetic Modulation: In medicinal chemistry, N-alkoxy-N-alkylamines are directly incorporated into active pharmaceutical ingredients (APIs) to modulate biological activity. For example, related structures are utilized in the synthesis of triazine-based respiratory stimulants for breathing control disorders[5]. The propyl chain specifically enhances lipophilicity (LogP), which improves blood-brain barrier (BBB) penetration for central nervous system targets. Furthermore, O-alkylhydroxylamines are recognized as rationally-designed mechanism-based inhibitors for enzymes like Indoleamine 2,3-Dioxygenase-1 (IDO1)[6].
-
Polyketide and Alkaloid Synthesis: The N-O bond in the resulting coupled products can be reductively cleaved (e.g., using Samarium(II) iodide) to yield secondary amines. This iterative oxime/alkoxyamine strategy is highly effective in synthesizing nitrogen-containing polyketides and complex natural products.
Experimental Protocols & Methodologies
The following protocols are designed as self-validating systems, ensuring that causality and mechanistic checks are built into the workflow.
Protocol 1: Synthesis of N-Ethoxy-N-propyl Amides (Modified Weinreb Amides)
Causality & Rationale: EDC/HOBt is chosen over harsh chlorinating agents (like SOCl2) to prevent the degradation of sensitive functional groups on the carboxylic acid. N,N-Diisopropylethylamine (DIPEA) is strictly required to neutralize the HCl salt of the amine, liberating the active nucleophile in situ.
-
Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert N2 atmosphere. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir for 15 minutes at 0 °C to form the active ester.
-
Free-Basing: Add Ethoxy(propyl)amine hydrochloride (1.1 eq) to the mixture[1]. Dropwise add DIPEA (3.0 eq). Validation Check: The addition of 3.0 eq of DIPEA is mathematically required: 1 eq neutralizes the amine salt, 1 eq neutralizes the EDC·HCl byproduct, and 1 eq maintains the basicity of the reaction medium.
-
Coupling: Warm the reaction to room temperature and stir for 8-12 hours. Monitor via TLC (UV/Ninhydrin stain); the disappearance of the active ester validates completion.
-
Workup: Quench the reaction with saturated aqueous NH4Cl. Extract with DCM, wash the organic layer with brine, dry over Na2SO4, and concentrate under reduced pressure.
Step-by-step experimental workflow for the synthesis of N-ethoxy-N-propyl amides.
Protocol 2: Controlled Grignard Addition to Form Ketones
Causality & Rationale: The N-ethoxy-N-propyl amide forms a stable 5-membered cyclic chelate with the magnesium ion of the Grignard reagent. This locks the tetrahedral intermediate in place and prevents its collapse until an aqueous acidic workup is applied, thereby preventing a second Grignard addition (which would erroneously yield a tertiary alcohol)[3].
-
Setup: Dissolve the purified N-ethoxy-N-propyl amide (1.0 eq) in anhydrous THF and cool to 0 °C.
-
Addition: Slowly add the Grignard reagent (R-MgX, 1.2 eq) dropwise to maintain the internal temperature.
-
Reaction: Stir for 2 hours at 0 °C.
-
Targeted Quench (Critical Step): Quench strictly at 0 °C with 1M HCl. Validation Check: The acidic conditions are required to break the stable Mg-chelate and protonate the leaving group (ethoxy(propyl)amine), driving the collapse of the tetrahedral intermediate exclusively to the desired ketone.
-
Isolation: Extract with Ethyl Acetate, wash with NaHCO3, and purify via silica gel chromatography.
Analytical Characterization
To confirm the successful incorporation of the ethoxy(propyl)amine moiety, the following analytical signatures should be observed:
-
1H NMR (CDCl3): The spectrum will exhibit distinct aliphatic signals: a triplet around δ 1.2 ppm (ethoxy -CH3), a triplet around δ 0.9 ppm (propyl -CH3), a multiplet around δ 1.6 ppm (propyl -CH2-), a triplet around δ 2.8 ppm (N-CH2), and a quartet around δ 3.8 ppm (O-CH2).
-
Mass Spectrometry (ESI+): The free base will present a characteristic [M+H]+ peak at m/z 104.1.
Conclusion
Ethoxy(propyl)amine hydrochloride is a highly versatile reagent that bridges the gap between traditional Weinreb amide synthesis and modern pharmacokinetic optimization. Its unique combination of nucleophilicity (via the alpha-effect) and tunable lipophilicity makes it an indispensable tool for researchers developing complex natural products, targeted APIs, and advanced functional materials.
References[6] O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVCzC9PnKkdKIiDx_MXSwU1mlzn_vcVUXkC_712ISF9zoaodqQcTvHt20A48ApyLrpvxqDyInPtkVxF2A3oL3ZHJQy4MT68luFY2SoWRpgNFl6TfDW_U8h-Y62xJJAKZjpzkMpvwWhUP-klUU=][5] US9162992B2 - Compounds and compositions for treatment of breathing control disorders or diseases. google.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5Q9XqrBSq0nuAxywYJ63Qwt8RnqVI_ttJxKKjZvHViwzEAbARNSjnUiVGUfV6hU5Z9jyCCVvXkJqE9obJ1z9mXs5VZREcZhZXRFnep-Hd2gPGTr9DfH7fP9XvCRfMOGkH6jv7cbLtgh-I7Q==][4] Synthesis and Biological Applications of Hydroxamates. sapub.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETr9HTIhYmNVuYIG4cj9RoNEHMRhI4yXgX-Y45AOvsNIjSKOKvadsGjXpfFxOmdqd4cN-4sznEl9SPphsxPvRBhGcPW4F6fGTFN6RYgiZ95hAasNcE1hwlGHEL5hA-1_qZ7BGjnNXlGv92ASgjx17SQBEX][2] Base-mediated Homologative Rearrangement of Nitrogen-Oxygen Bonds of N-Methyl-N-Oxyamides. researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPKed4IZvDyjTBMyDEJbPLCkwsPzGN5hbEn9q4kwm7tL2GLV_cB2rwQRbDOFeSkIn1bsEaATlGglquE-X9wW9jVTsDfvATFEqxZOwkqNOBwjT5yt1pwIjRR0Ne4NLsQes6z5pbCjxHVLyT6GXRcIY2vBYt4h4alZF1ez4_SVmBxcvfoIpstzHJCRpnbe4imdR86vaPRPjnAP3OkiiRhgf3rPQ7OtMU2rSPM1cZ7BQ_VyJHlRUQuP8xAyoKuZD1UR0lez0WxvixTg==][7] Iterative synthesis of nitrogen-containing polyketide via oxime intermediates. rsc.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgHWS-BVXAx1DP2S9RQitPudNMPXcLz_jMs1rsL8i3-2Ov7lo9WMcup4gP1bSxGMuPMBFCEXC3ax-4ajmOiuLxeyNTV7iCY3B_83Z5cQuMNJLCgJc8y6AMun4SrQqLuPiwLJcVdjhfSHEVvqJLHNWsIDVabPNNoLi1][3] Buy N-Methoxy-N,2-dimethylpropanamide | 113778-69-1. smolecule.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-DQTQ9szhq2EmiIYVaXgFsFhZ-yB6OEMvGfJ-0_tFHpLsrOgANsfoqQu9DPRd6Y5oWPuSqZqGPcOCJJ8JjbsVxTHmuM-0c2urnEH3uRyMtrl3uVWXF0acme7GAoPC4iJr9obRBg==][1] 2270910-89-7 | O-Ethyl-N-propylhydroxylamine hydrochloride. bldpharm.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE22OiHCikx8iw5oI_PNYv2m0KmFviRkHQEqFfMrgvnbG7F1ZVk1tK9nmllVbromrNDRoXpGpEFqKc4dP0hk0k7gHzxNG39MVsmVQ3-8l_Q7ik5RrmkQL1Jchlfk53yFQ0KaekfZXWbSfnxnrHmEw==]
Sources
- 1. 2270910-89-7|O-Ethyl-N-propylhydroxylamine hydrochloride|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Buy N-Methoxy-N,2-dimethylpropanamide | 113778-69-1 [smolecule.com]
- 4. Synthesis and Biological Applications of Hydroxamates [article.sapub.org]
- 5. US9162992B2 - Compounds and compositions for treatment of breathing control disorders or diseases - Google Patents [patents.google.com]
- 6. O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
